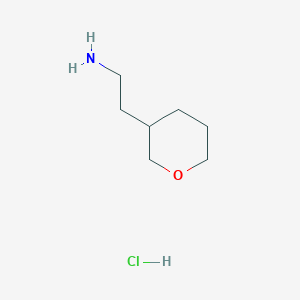

2-(Oxan-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(oxan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYQEGYWUJRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl chemical structure

Technical Whitepaper: 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl

Executive Summary

2-(Tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride is a saturated heterocyclic amine building block increasingly utilized in fragment-based drug discovery (FBDD). Unlike its more common 4-substituted isomer, the 3-substituted variant introduces a chiral center, offering a vector for probing asymmetrical binding pockets in GPCRs and kinases. This guide details the structural properties, validated synthetic pathways, and strategic application of this moiety as a bioisostere for cyclohexyl and piperidinyl groups, focusing on its ability to modulate lipophilicity (LogP) and metabolic stability.

Structural Identity & Physiochemical Profile

The molecule consists of a tetrahydropyran (THP) ring substituted at the 3-position with an ethylamine chain.[] The presence of the ether oxygen at position 1 creates a dipole distinct from carbocyclic analogs, influencing both solubility and ligand-protein interactions.

Table 1: Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride | |

| CAS (Free Base) | 98430-09-2 | HCl salt is prepared in situ or custom ordered. |

| Precursor CAS | 885271-49-8 | 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile |

| Formula | C₇H₁₅NO[2] · HCl | Salt form ensures oxidative stability. |

| Mol. Weight | 129.20 (Base) / 165.66 (HCl) | |

| Chirality | C3 is a stereocenter | Commercial supplies are typically racemic unless specified as (3R) or (3S). |

| SMILES | C1COCC(C1)CCN.Cl | |

| Appearance | White to off-white hygroscopic solid | Free base is a colorless liquid. |

| Solubility | High in H₂O, MeOH, DMSO | Low solubility in non-polar solvents (Hexane). |

The "Ether Oxygen" Effect

In medicinal chemistry, replacing a methylene (-CH₂-) group in a cyclohexane ring with an ether oxygen (-O-) to form a tetrahydropyran reduces the calculated LogP (cLogP) by approximately 1.0–1.5 units. This modification is a strategic tool to improve the Ligand Efficiency (LE) of a drug candidate without significantly altering the steric bulk.

Synthetic Pathways

The synthesis of 2-(tetrahydro-2H-pyran-3-yl)ethanamine generally proceeds through the reduction of a nitrile or nitro precursor. The choice of pathway depends on the availability of the starting material (alcohol vs. aldehyde).

Route A: Nitrile Reduction (Preferred)

This is the most robust route for scale-up. It begins with 3-(hydroxymethyl)tetrahydropyran, which is converted to the nitrile via activation (mesylation/tosylation) and cyanide displacement, followed by reduction.

Route B: Henry Reaction (Nitroaldol)

Starting from tetrahydro-2H-pyran-3-carbaldehyde, a Henry reaction with nitromethane yields the nitroalkene, which is subsequently reduced to the amine.

Figure 1: Validated synthetic workflows. The nitrile reduction route (top) is preferred for its avoidance of unstable nitro intermediates.

Detailed Experimental Protocol

Objective: Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl via Nitrile Reduction.

Reagents:

-

2-(Tetrahydro-2H-pyran-3-yl)acetonitrile (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 4M in dioxane

-

Sodium hydroxide (NaOH)

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (N₂).

-

Addition: Charge the flask with 2-(Tetrahydro-2H-pyran-3-yl)acetonitrile (10 mmol) dissolved in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

-

Reduction: Dropwise add BH₃·THF (25 mL, 25 mmol) over 20 minutes. Caution: Exothermic reaction; gas evolution.

-

Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile) or LC-MS.

-

Quench: Cool to 0°C. Carefully add MeOH (20 mL) dropwise to quench excess borane. Caution: Vigorous hydrogen evolution.

-

Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

-

Workup: Concentrate the solvent in vacuo. Basify the residue with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Salt Formation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Redissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise.

-

Isolation: The HCl salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the alpha-proton singlet of the nitrile (approx 2.5 ppm) and appearance of methylene protons adjacent to nitrogen at ~2.8 ppm.

-

Melting Point: Expect sharp range (typically >150°C for HCl salts).

Medicinal Chemistry Applications

The 3-substituted tetrahydropyran ring is a "privileged scaffold" used to fine-tune the physicochemical properties of drug candidates.

Bioisosteric Replacement Strategy

When a lead compound containing a cyclohexyl group exhibits poor solubility or high metabolic clearance, the THP group serves as a bioisostere.

-

Solubility: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility.

-

Metabolism: The oxygen atom deactivates the alpha-carbons toward CYP450 oxidation compared to the cyclohexane analog, though the position para to the oxygen (position 4) remains a metabolic soft spot.

-

Vector Exploration: Unlike the symmetrical 4-yl isomer, the 3-yl isomer projects the ethylamine chain at an angle, potentially accessing unique sub-pockets in the target protein.

Figure 2: SAR Decision Matrix. The 3-yl isomer is selected when stereochemical vectors and reduced basicity (vs. piperidine) are required.

References

- Clarke, P. A., et al. (2010). The Maitland-Japp reaction: a new synthesis of tetrahydropyran-4-ones. Tetrahedron Letters. (General THP synthesis methodology).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for THP as a bioisostere).

Sources

Technical Whitepaper: Characterization and Application of 2-(Oxan-3-yl)ethan-1-amine HCl

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Oxan-3-yl)ethan-1-amine hydrochloride (systematically known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine hydrochloride ) represents a high-value pharmacophore scaffold. Unlike its 4-substituted isomer, the 3-substituted variant introduces a critical vector of chirality and conformational bias that is often exploited to fine-tune ligand-protein binding affinities.

This guide serves as a definitive technical resource for researchers utilizing this building block. It moves beyond basic catalog data to provide a mechanistic understanding of the molecule's synthesis, stability, and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]

The precise characterization of the hydrochloride salt is critical for stoichiometric accuracy in downstream reactions. The 3-position substitution on the tetrahydropyran ring creates a chiral center; unless specified as enantiopure, this material is typically supplied as a racemate.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride |

| Common Name | 2-(Oxan-3-yl)ethanamine HCl |

| CAS Number (Free Base) | 98430-09-2 |

| CAS Number (HCl Salt) | Generic/Not Assignment (Refer to Free Base for regulatory search) |

| Molecular Formula | C₇H₁₅NO[1] · HCl |

| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Et₂O |

| Chirality | C3 is a stereocenter (Usually supplied as (±)-racemate) |

| SMILES (Salt) | Cl.NCCC1CCCOC1 |

Structural Insight

The oxane (tetrahydropyran) ring acts as a bioisostere for cyclohexyl or phenyl rings. The ether oxygen at position 1 functions as a hydrogen bond acceptor (HBA) while significantly lowering the logP (lipophilicity) compared to a carbocyclic equivalent. This makes the scaffold ideal for improving the metabolic stability and water solubility of lead compounds.

Synthetic Pathways & Manufacturing Logic

Recommended Workflow: Nitrile Reduction

The synthesis begins with 3-(bromomethyl)tetrahydro-2H-pyran or a related electrophile, proceeds through a nitrile intermediate, and concludes with catalytic hydrogenation or hydride reduction.

Figure 1: Validated synthetic route via nitrile intermediate, ensuring high amine purity.

Critical Process Parameters (CPPs):

-

Cyanation Control: The SN2 displacement of the bromide requires polar aprotic solvents (DMSO or DMF). Care must be taken to quench residual cyanide waste.

-

Reduction Selectivity: If using catalytic hydrogenation (H₂/Raney Ni), ammonia is often added to suppress secondary amine formation (dimerization).

-

Salt Crystallization: The HCl salt is formed using anhydrous HCl (e.g., 4M in dioxane) to prevent the formation of a sticky gum. Anhydrous ether is used as an antisolvent to precipitate the white solid.

Analytical Characterization & Quality Control

To ensure the integrity of your experimental data, the identity of the material must be validated prior to use in biological assays.

Standard QC Protocol

-

¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the pyran ring protons (3.0–4.0 ppm for protons adjacent to oxygen) and the triplet/multiplet for the ethylamine side chain (~2.8 ppm). The NH₃⁺ protons typically appear as a broad singlet around 8.0 ppm.

-

Mass Spectrometry (LC-MS): Expect an [M+H]⁺ peak at 130.12 m/z (corresponding to the free base).

-

Chloride Content: Gravimetric titration with AgNO₃ can confirm the stoichiometry of the HCl salt (approx. 21.4% Cl by weight).

Analytical Decision Tree

Figure 2: Quality control decision tree for validating reagent integrity.

Applications in Drug Discovery

Bioisosteric Replacement

The 2-(oxan-3-yl)ethyl motif is frequently used to replace 2-phenylethyl or 2-cyclohexylethyl groups.

-

Advantage: Reduces lipophilicity (LogP) by approx. 1–2 units.

-

Advantage: The ether oxygen can engage in specific water-mediated hydrogen bonds within a receptor pocket.

Synthetic Utility

The primary amine is a versatile handle for:

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amide linkers.

-

Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Handling Precautions

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture. Weigh quickly or use a dry box. Store at -20°C with desiccant for long-term stability.

-

Free Basing: If the free base is required, dissolve the salt in water, basify with Na₂CO₃ (pH > 10), and extract into DCM. Note that the free base is likely a volatile oil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19101440, 2-(Oxan-3-yl)ethan-1-amine. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for tetrahydropyran as a phenyl bioisostere).

Sources

Difference between oxan-3-yl and tetrahydro-2H-pyran-3-yl nomenclature

Executive Summary

In the high-precision environment of drug discovery, nomenclature is not merely semantic—it is the primary key for data integrity, patent validity, and supply chain logistics. A critical divergence exists in the naming of the saturated six-membered oxygen heterocycle: Oxan-3-yl versus Tetrahydro-2H-pyran-3-yl .

While Oxan-3-yl is the Preferred IUPAC Name (PIN) according to the 2013 recommendations (Blue Book P-25.2.2.4), the pharmaceutical industry and legacy databases (CAS, PubChem) overwhelmingly favor the hydro-derivative nomenclature, Tetrahydro-2H-pyran-3-yl (often abbreviated as THP).

This guide dissects the mechanistic origins of this schism, quantifies the risks it poses to cheminformatics pipelines, and provides a self-validating experimental protocol for verifying these moieties in synthesis.

The Mechanics of the Schism: Hantzsch-Widman vs. Retained Hydrogenation

The conflict arises from two valid, yet competing, systems within IUPAC nomenclature rules. Understanding the causality of these names is essential for resolving database mismatches.

System A: The Hantzsch-Widman System (The PIN)

The Hantzsch-Widman (HW) system constructs names based on ring size and heteroatom type.

According to IUPAC P-25.2.2.4 , HW names are preferred for saturated heteromonocycles that do not have a retained name specifically for the saturated form.

System B: Modification of Retained Names (The Industry Standard)

This system views the saturated ring as a derivative of the unsaturated parent, Pyran .

-

Parent: 2H-Pyran (Retained name)

-

Operation: Saturation via hydrogenation (+4 Hydrogens)

-

Result: Tetrahydro-2H-pyran

-

Radical: Tetrahydro-2H-pyran-3-yl

While scientifically descriptive, this method is not the PIN for the saturated ring, yet it remains the dominant indexing term in Chemical Abstracts Service (CAS) and vendor catalogs (Enamine, Sigma-Aldrich).

Visualizing the Logic Flow

The following diagram illustrates the decision tree leading to the nomenclature divergence.

Figure 1: Decision logic for deriving Oxane (PIN) vs. Tetrahydro-2H-pyran (Legacy). Note the divergence based on the rule set applied.

Data Integrity & Cheminformatics Impact

For the drug developer, the risk is not linguistic; it is operational. Inconsistent naming causes "silent failures" in compound registration and patent searching.

Comparative Data Table

The following table summarizes how major databases handle this entity.

| Feature | Oxan-3-yl (PIN) | Tetrahydro-2H-pyran-3-yl |

| IUPAC Status | Preferred (2013 Blue Book) | Acceptable (General Nomenclature) |

| CAS Indexing | Secondary Synonym | Primary Index Name |

| InChIKey Layer | DHXVGJBLRPWPCS-UHFFFAOYSA-N | DHXVGJBLRPWPCS-UHFFFAOYSA-N |

| Vendor Frequency | < 5% (Specialized libraries) | > 95% (Standard catalogs) |

| Patent Risk | High (Missed text searches) | Low (Standard text search) |

The "Text-Mining" Trap

While InChIKeys resolve the identity of the molecule, many automated scrapers rely on name-to-structure conversion.

-

Scenario: A patent claims "substituted oxanes."

-

Risk: A search algorithm trained primarily on "tetrahydropyran" nomenclature may miss this claim if it does not have a robust synonym dictionary, potentially leading to Freedom to Operate (FTO) violations.

Experimental Protocol: Structural Validation (SOP-CHEM-089)

Objective: To unambiguously verify the regiochemistry of a "Tetrahydropyran-3-yl" building block. Context: Vendors frequently mislabel 3-yl and 4-yl isomers due to bulk synthesis routes. The 4-yl isomer is symmetric; the 3-yl is chiral and asymmetric. Naming confusion often correlates with regiochemical errors.

Reagents & Equipment

-

Analyte: ~10 mg of candidate Oxan-3-yl derivative (e.g., 3-bromotetrahydro-2H-pyran).

-

Solvent: CDCl₃ (99.8% D) with 0.03% TMS.

-

Instrument: 400 MHz NMR Spectrometer (or higher).

Methodology (Self-Validating System)

-

Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL CDCl₃. Filter if particulates are visible.

-

Acquisition:

-

Run standard 1H-NMR (16 scans).

-

Run COSY (Correlation Spectroscopy) to map spin systems.

-

Critical Step: Run HSQC if carbon assignment is ambiguous.

-

-

Data Analysis (The Validation Logic):

-

Symmetry Check (1H-NMR):

-

4-yl Isomer: The molecule has a plane of symmetry. The protons at C2 and C6 are chemically equivalent. You will see simplified splitting patterns.

-

3-yl Isomer (Target): The molecule is asymmetric. The protons at C2 are diastereotopic and distinct from C6.

-

-

Coupling Verification (COSY):

-

Trace the spin system starting from the methine proton (H3).

-

In the 3-yl isomer , H3 should couple to two distinct methylene groups (C2-H and C4-H).

-

In the 4-yl isomer , H4 couples to equivalent C3-H and C5-H groups.

-

-

Validation Workflow Diagram

Figure 2: Logic flow for distinguishing Oxan-3-yl from Tetrahydro-2H-pyran-4-yl using NMR symmetry properties.

References

-

IUPAC. (2013).[2][3][4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-25.2.2.4 (Selection of Preferred Names for Heteromonocyclic Rings). [Link]

-

Chemical Abstracts Service (CAS). CAS REGISTRY and CA Index Name Generation. American Chemical Society. (Note: CAS generally retains "2H-Pyran, tetrahydro-" as the index name). [Link]

-

National Institute of Standards and Technology (NIST). Tetrahydropyran (Cas No. 142-68-7). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: Tetrahydropyran (CID 8894).[2][5] National Center for Biotechnology Information. [Link]

Sources

Tetrahydropyran-3-ethylamine hydrochloride synthesis building blocks

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Advantage

In modern drug discovery, the tetrahydropyran (THP) ring has emerged as a superior bioisostere for cyclohexane and phenyl rings. Unlike its carbocyclic counterparts, the THP ether oxygen lowers lipophilicity (LogP), enhances aqueous solubility, and acts as a hydrogen bond acceptor, often improving the metabolic stability and pharmacokinetic (PK) profile of lead compounds.

Tetrahydropyran-3-ethylamine hydrochloride (specifically 2-(tetrahydro-2H-pyran-3-yl)ethanamine HCl) represents a critical "spacer" building block. It provides a flexible ethylamine linker attached to the 3-position of the THP ring—a position that introduces a chiral center and breaks the symmetry often found in 4-substituted derivatives. This structural nuance allows for finer tuning of receptor binding pockets but significantly increases synthetic complexity compared to the achiral 4-substituted isomers.

This guide details a robust, scalable synthetic strategy for this building block, prioritizing regiochemical control and impurity management.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 3-substituted THP amines hinges on the efficient installation of the two-carbon amino chain. Direct alkylation of the ring is electronically unfavorable and regiochemically difficult. Therefore, we rely on functional group interconversion (FGI) of pre-functionalized THP precursors.

The Strategic Logic

We identify two primary disconnections leading to the target molecule (1 ):

-

The Nitroaldol Disconnection: Retracting to Tetrahydropyran-3-carbaldehyde . This allows for a Henry reaction (condensation with nitromethane) followed by global reduction.

-

The Nitrile Homologation Disconnection: Retracting to (Tetrahydro-2H-pyran-3-yl)methanol . Activation of the alcohol and displacement with cyanide extends the carbon chain by one unit, which, upon reduction, yields the ethylamine.

Selected Route: The Nitrile Homologation Route is selected as the primary protocol for this guide.

-

Reasoning: The starting material, (tetrahydro-2H-pyran-3-yl)methanol, is commercially stable and inexpensive. The aldehyde precursor required for the Henry reaction is prone to oxidation and polymerization, making the alcohol route more robust for scale-up.

Figure 1: Retrosynthetic logic prioritizing the stability of the alcohol precursor over the aldehyde.

Critical Building Blocks & Reagents

To ensure reproducibility, the following specifications for reagents are required.

| Reagent / Solvent | Role | Critical Quality Attribute (CQA) |

| (Tetrahydro-2H-pyran-3-yl)methanol | Starting Material | Purity >97%; <0.5% water content to prevent sulfonylation side reactions. |

| p-Toluenesulfonyl chloride (TsCl) | Activating Agent | Free of p-toluenesulfonic acid (recrystallize if necessary). |

| Sodium Cyanide (NaCN) | Nucleophile | SAFETY CRITICAL: Dry, granular form. Handle in a well-ventilated hood. |

| Lithium Aluminum Hydride (LAH) | Reducing Agent | Use pellets or fresh solution in THF. Powder poses high fire risk. |

| Hydrogen Chloride (4M in Dioxane) | Salt Formation | Anhydrous required to precipitate the hygroscopic amine salt. |

Detailed Synthetic Protocol

Phase 1: Activation of the Alcohol

Objective: Convert the hydroxyl group into a good leaving group (Tosylate).

-

Setup: Charge a 3-neck round-bottom flask (RBF) with (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and Dichloromethane (DCM, 10 vol).

-

Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

-

Sulfonylation: Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining internal temperature <5°C. The reaction is exothermic.

-

Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS for disappearance of alcohol.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine base), then saturated

, then brine. Dry over-

Checkpoint: The resulting tosylate is a viscous oil that crystallizes upon standing. It is stable enough to proceed without column chromatography if purity is >90%.

-

Phase 2: Nitrile Displacement (Chain Extension)

Objective: Install the carbon framework required for the ethylamine side chain.

-

Solvent Switch: Dissolve the crude tosylate in DMSO (5 vol). DMSO is critical for accelerating the

reaction. -

Displacement: Add Sodium Cyanide (1.5 eq). Caution: NaCN is highly toxic.

-

Reaction: Heat to 60–70°C for 12–16 hours.

-

Mechanistic Insight: The 3-position of the THP ring imposes mild steric hindrance compared to acyclic primary alkyl halides, but the primary tosylate (on the methyl group) reacts cleanly. Avoid temperatures >90°C to prevent elimination side products.

-

-

Workup: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate (3x). The nitrile is less polar; thorough extraction is needed.

-

Purification: Concentrate the organic layer. If the oil is dark, pass through a short silica plug eluting with 20% EtOAc/Hexane.

-

Intermediate:2-(Tetrahydro-2H-pyran-3-yl)acetonitrile .

-

Phase 3: Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine and isolate as the stable HCl salt.

-

Reduction Setup: Under Nitrogen atmosphere, suspend

(2.0 eq) in anhydrous THF (10 vol) at 0°C. -

Addition: Add the nitrile intermediate (dissolved in minimal THF) dropwise.

-

Control: Evolution of hydrogen gas will occur. Control addition rate to manage foaming.

-

-

Reflux: Warm to RT, then reflux (66°C) for 3 hours to ensure complete reduction of the

triple bond to the amine. -

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filtration: Filter the white granular precipitate through Celite. Rinse the cake with THF.

-

Salt Formation:

-

Concentrate the filtrate to obtain the crude free base amine.

-

Dissolve in Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

The white solid Tetrahydropyran-3-ethylamine Hydrochloride will precipitate immediately.

-

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization. The following data points confirm the identity of the product.

| Analytical Method | Expected Signal / Result | Structural Assignment |

| 1H NMR (DMSO-d6) | Ammonium protons ( | |

| Methylene protons adjacent to Nitrogen ( | ||

| THP Ring protons adjacent to Oxygen | ||

| 13C NMR | ~38 ppm | Carbon attached to Nitrogen |

| ~68 ppm, ~72 ppm | THP carbons adjacent to Oxygen | |

| Mass Spectrometry | [M+H]+ = 130.1 | Parent ion (Free base MW = 129.1) |

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting safety critical control points (CCPs).

Figure 2: Operational workflow with safety critical control points (CCPs) for thermal and toxicity management.

Stereochemical Considerations

The 3-position of the tetrahydropyran ring is a chiral center. The protocol above yields a racemic mixture .

-

For Enantiopure Synthesis:

-

Resolution: The final amine can be resolved using chiral acids (e.g., Tartaric acid or Mandelic acid) via fractional crystallization.

-

Asymmetric Synthesis: To avoid resolution, use the "Clip-Cycle" approach or Asymmetric Prins Cyclization . This involves coupling a homoallylic alcohol with an aldehyde using a chiral phosphoric acid catalyst to close the THP ring with high enantioselectivity before installing the ethylamine side chain [1, 2].

-

References

-

Alomari, K., et al. (2022). Enantioselective "Clip-Cycle" Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]

-

Clarke, P. A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation. MDPI Molecules. Available at: [Link]

Commercial suppliers of 2-(Oxan-3-yl)ethan-1-amine hydrochloride

A Strategic Guide for Medicinal Chemistry

Executive Summary

2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl) is a critical saturated heterocyclic building block.[1][2][3][4] It serves as a superior bioisostere for phenethylamine moieties in drug discovery, offering improved metabolic stability (blocking CYP450 oxidation) and enhanced aqueous solubility compared to its carbocyclic analogs.[3][4]

This guide addresses the specific challenges in sourcing this molecule, distinguishing it from common structural isomers (e.g., the 2-yl or 4-yl analogs), and establishing a rigorous Quality Control (QC) protocol to ensure experimental integrity.

Part 1: Chemical Identity & Technical Specifications[1][3]

Critical Sourcing Note: Commercial catalogs frequently conflate the oxan-3-yl (3-position) isomer with the oxan-4-yl (4-position) or the methanamine (C1 linker) analogs.[1][2][3][4] Verification of the specific substitution pattern is mandatory.

| Feature | Specification |

| IUPAC Name | This compound |

| Common Trade Name | 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl |

| CAS (Free Base) | 98430-09-2 (Primary Search Anchor) |

| CAS (HCl Salt) | Not universally indexed; typically custom-prepared from base |

| Molecular Formula | C |

| Molecular Weight | 129.20 (Free Base) / 165.66 (HCl Salt) |

| Chirality | Contains 1 chiral center at C3.[1][2][3][4] Usually supplied as racemic unless specified as ( |

| Bioisosteric Utility | Reduces LogP vs. cyclohexyl/phenyl; removes aromatic ring liability.[2][3][4] |

Part 2: Commercial Sourcing Landscape

The supply chain for this building block is tiered.[3][4] Unlike commodity reagents, this molecule is often "made-to-order" or held in stock by specialized heterocyclic libraries.[1][2][3][4]

Tier 1: Primary Manufacturers (Building Block Specialists)

These suppliers synthesize the molecule in-house.[2][3][4] They are the most reliable sources for batch consistency and stereochemical documentation.[3][4]

-

Enamine: The primary originator for this class of saturated heterocycles.[2][3][4]

-

Combi-Blocks: Often holds stock of the hydrochloride salt directly.[2][3][4]

-

WuXi AppTec / LabNetwork: Good for bulk scale-up (>100g).[2][3][4]

Tier 2: Global Aggregators

These vendors list the product but often fulfill via Tier 1 suppliers (adding lead time and cost).[3][4]

-

Sigma-Aldrich (Merck): Lists under "AldrichCPR" (Marketplace).[2][3][4]

-

Fisher Scientific: Sourcing via third-party partners.[2][3][4]

Sourcing Decision Matrix

Use the following logic flow to determine the correct procurement path based on your project stage.

Figure 1: Decision matrix for sourcing 2-(Oxan-3-yl)ethan-1-amine based on stereochemical needs and salt availability.

Part 3: Quality Control & Validation Protocol

Because this molecule contains a secondary ether and a primary amine, it is prone to hygroscopicity (as a salt) or carbamate formation (as a free base upon CO2 exposure).[3][4]

3.1. Analytical Validation (The "Self-Validating" System)

Do not rely solely on the Certificate of Analysis (CoA).[3][4] Perform the following checks upon receipt.

A. 1H-NMR Diagnostics (DMSO-d6)

-

The "Oxane" Fingerprint: Look for the multiplet corresponding to the C3-methine proton.[2][3][4] In 3-substituted tetrahydropyrans, this usually appears upfield relative to the ether-adjacent protons.[1][2][3][4]

-

Ether Protons: Distinct multiplets at 3.0–3.8 ppm corresponding to the C2 and C6 protons (adjacent to Oxygen).[3][4]

-

Amine Salt: Broad singlet at ~8.0 ppm (3H) for -NH3+.

-

Impurity Check: Scan for residual Boc-protected intermediate (singlet at 1.4 ppm) or benzyl protecting groups (aromatic region), which are common synthesis precursors.[2][3][4]

B. Stoichiometry Check (Silver Nitrate Titration) If precise molecular weight is required for library synthesis:

-

Titrate with 0.1 M AgNO3 using potassium chromate indicator.

-

Target: >98% theoretical chloride content. If <95%, the salt is wet; dry under vacuum over P2O5.[3][4]

3.2. Salt Formation Protocol (If Sourcing Free Base)

Since the free base (CAS 98430-09-2) is more commonly stocked than the HCl salt:

-

Dissolve 1.0 eq of free base in anhydrous Et2O or DCM.[3][4]

-

Cool to 0°C.

-

Dropwise add 1.1 eq of 4M HCl in Dioxane.

-

Precipitate forms immediately. Filter and wash with cold Et2O.[3][4]

-

Critical: Dry in a vacuum oven at 40°C for 12 hours to remove trapped dioxane.

3.3. QC Workflow Diagram

Figure 2: Quality Control workflow ensuring chemical integrity prior to usage in synthesis.

Part 4: Handling and Storage[1][3]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3][4] Store in a desiccator or under nitrogen.

-

Stability: The tetrahydropyran ring is stable to standard acidic and basic conditions, unlike acetals.[3][4] It typically survives hydrogenation and Pd-catalyzed coupling conditions.[1][2][3][4]

-

Safety: Irritant.[3][4] Wear standard PPE.[3][4] In case of contact, flush with water.[3][4]

References

-

PubChem. 2-(Oxan-3-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[3][4] Available at: [Link][1][3][4]

Sources

- 1. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-(1H-indol-3-yl)ethan-1-amine hydrochloride | Molport-003-928-498 | Novel [molport.com]

- 3. chemscene.com [chemscene.com]

- 4. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Tetrahydropyran (THP) Amines

Executive Summary & Scientific Rationale

Tetrahydropyran (THP) amines, particularly 4-aminotetrahydropyran and 3-aminotetrahydropyran , are critical pharmacophores in modern medicinal chemistry. They serve as bioisosteres for cyclohexyl amines and piperidines, offering lowered lipophilicity (LogP) and improved metabolic stability without sacrificing steric bulk.

However, the incorporation of the ethereal oxygen within the ring introduces unique electronic and steric challenges compared to their carbocyclic analogs:

-

Electronic Deactivation: The inductive effect (

) of the ring oxygen lowers the pKa of the ammonium species (approx. 9.5–9.8 vs. 10.6 for cyclohexylamine), rendering the free amine slightly less nucleophilic. -

Conformational Bias: 3-substituted THPs exhibit strong preferences for axial vs. equatorial orientations (anomeric effects), which can sterically hinder the approaching electrophile.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), ensuring high fidelity amide bond formation.

Reagent Selection Strategy

The choice of coupling reagent should be dictated by the scale of the reaction, the cost of goods, and the purification capabilities available.

Comparative Analysis of Coupling Reagents

| Feature | HATU (Protocol A) | T3P (Protocol B) | EDC / HOBt |

| Primary Use Case | Discovery / Milligram Scale | Process / Gram+ Scale | Standard / Cost-sensitive |

| Reactivity | Extremely High | Moderate to High | Moderate |

| Atom Economy | Poor (large byproduct mass) | Excellent | Good |

| Purification | Chromatography usually required | Aqueous extraction (Green) | Aqueous extraction |

| Epimerization Risk | Low to Moderate | Very Low | Moderate |

| Cost | High | Moderate | Low |

Decision Logic for Reagent Selection

Figure 1: Decision tree for selecting the optimal amidation protocol based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<500 mg), valuable intermediates, and sterically hindered acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with the slightly deactivated THP-amine.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

THP-Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous) or DMAc.[1]

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 – 0.2 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

-

Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

-

Amine Addition: Add the THP-Amine (1.2 equiv) (dissolved in minimal DMF if solid) followed by the remaining DIPEA (1.0 equiv).

-

Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2]

-

Workup:

-

Dilute with EtOAc.[3]

-

Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Note: HATU byproducts (tetramethylurea) are water-soluble but the HOAt byproduct can be sticky.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography is usually required to remove HOAt residues.

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1 g), avoiding chromatography, and epimerization-sensitive chiral acids. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF.[4]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

THP-Amine (1.1 – 1.2 equiv)

-

T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (4.0 equiv). Note: Excess base is critical as T3P releases acid.

-

Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure:

-

Slurry: Charge the Carboxylic Acid (1.0 equiv), THP-Amine (1.1 equiv), and Base (Pyridine or DIPEA, 3.0–4.0 equiv) into the flask with EtOAc or 2-MeTHF (2–5 volumes).

-

Cooling (Optional): If the acid is extremely prone to racemization, cool to 0°C. Otherwise, RT is standard.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm is possible.

-

Reaction: Stir at RT. T3P kinetics are slower than HATU; allow 4–12 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50–60°C. T3P is thermally stable.

-

-

Self-Validating Workup (The "T3P Advantage"):

-

Isolation: Concentrate the organic layer. Often yields pure product without chromatography.

T3P Workflow Visualization:

Figure 2: The T3P "Wash-Only" purification workflow, ideal for process chemistry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (HATU) | Steric hindrance at THP amine (esp. 3-amino). | Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C (careful with epimerization). |

| Low Conversion (T3P) | Insufficient base.[3] | T3P is acidic.[7][8] Ensure pH > 8 during reaction. Increase base to 5.0 equiv. |

| Racemization | High basicity or over-activation. | Use T3P with Pyridine (weaker base) at 0°C. Avoid DMF; use EtOAc. |

| Sticky/Oily Product | Residual HOAt (from HATU) or solvents. | Dissolve in Et₂O/Hexane to precipitate product or perform extensive aqueous washes (Protocol B). |

References

-

Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. (Demonstrates T3P utility for chiral substrates). [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive review of HATU/coupling mechanisms). [Link]

-

Patterson, A. W., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry. (Specific context on THP amine synthesis and utility). [Link]

-

Organic Process Research & Development. (2016). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[4][5] (Process chemistry perspective). [Link]

Sources

- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

Application Note: Preparation of Free Base 2-(Oxan-3-yl)ethan-1-amine from Hydrochloride Salt

[1][2]

Abstract & Introduction

This application note details the isolation of 2-(Oxan-3-yl)ethan-1-amine (also known as 2-(tetrahydro-2H-pyran-3-yl)ethanamine) as a free base from its hydrochloride salt.[1][2] While amine salts are the preferred form for long-term storage due to their oxidative stability and crystallinity, the free base is required for nucleophilic applications such as amide coupling, reductive amination, or alkylation.[2]

This guide addresses the specific challenges posed by this molecule: the tetrahydropyran (oxane) ring imparts moderate water solubility to the free base, creating a risk of yield loss during aqueous workup. We present two protocols: a robust Biphasic Extraction (Method A) utilizing the "salting-out" effect, and a high-purity Solid Phase Extraction (Method B) for analytical scale or highly water-soluble batches.[1][2]

Chemical Context & Thermodynamics[1][2][4]

The Equilibrium Challenge

The isolation of the free base relies on shifting the acid-base equilibrium. Primary alkyl amines typically exhibit a pKa of approximately 10.0–10.5 .

To drive this equilibrium >99% to the right (free base form), the pH of the aqueous phase must be adjusted to at least 2 units above the pKa (pH ≥ 12.5) according to the Henderson-Hasselbalch equation.[1][2][3][4]

Structural Considerations

-

Molecular Weight (Free Base): ~129.2 g/mol [2]

-

Solubility Profile: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, increasing water solubility compared to a carbocyclic analog (e.g., cyclohexylethylamine).[5] Standard extraction with water alone may result in 10–20% product loss to the aqueous phase.

Material Safety & Prerequisites

Safety Data (GHS Classification)

-

Corrosive: Free base amines can cause severe skin burns and eye damage.

-

Hygroscopic: The free base avidly absorbs atmospheric moisture.

-

Carbamate Formation: Primary amines react reversibly with atmospheric CO

to form carbamates. Minimize air exposure.

Reagents & Equipment

| Reagent | Grade | Purpose |

| Dichloromethane (DCM) | HPLC/ACS | Primary extraction solvent (high density aids separation).[1][2] |

| Sodium Hydroxide (NaOH) | 2M or 5M | Basification agent. |

| Sodium Chloride (NaCl) | Solid/Sat. Sol. | "Salting out" agent to decrease organic solubility in water. |

| Sodium Sulfate (Na | Anhydrous | Drying agent (Neutral). |

| pH Indicator | Strips/Probe | Validation of pH > 12. |

CRITICAL WARNING: Do not use Calcium Chloride (CaCl

) as a drying agent. It coordinates with primary amines, trapping the product in the solid matrix.

Protocol A: Biphasic Liquid-Liquid Extraction (Standard)

This is the workhorse method for scales >100 mg. It relies on the Salting-Out Effect to force the moderately polar amine into the organic phase.

Workflow Diagram

Figure 1: Step-by-step biphasic extraction workflow utilizing pH adjustment and solvent partitioning.

Step-by-Step Procedure

-

Dissolution: Suspend the hydrochloride salt in a minimal volume of distilled water (approx. 10 mL per 1 g of salt). Stir until fully dissolved.

-

Basification (The Critical Step):

-

Place the beaker in an ice-water bath (neutralization is exothermic).[1][2]

-

Slowly add 5M NaOH dropwise with stirring.

-

Monitor pH: Continue until pH reaches 12–14 .

-

Salting Out: Add solid NaCl until the solution is saturated (undissolved salt visible). Reasoning: This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the oxanyl-amine and forcing it into the organic phase.

-

-

Extraction:

-

Washing (Optional but Risky): Do not wash the organic layer with fresh water, as this will re-dissolve the product. If a wash is necessary for purity, use saturated brine only.[2]

-

Drying: Combine organic layers and dry over anhydrous Na

SO -

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator).

-

Vacuum: 200–300 mbar initially, then full vacuum.

-

Bath Temp: Keep < 30°C. Low MW amines can be volatile.

-

Protocol B: Ion Exchange (High Purity)

Recommended for small scales (<100 mg) or if the amine proves difficult to extract from water.

Workflow

-

Resin Preparation: Use a Strong Cation Exchange (SCX) cartridge or loose Dowex 50W resin. Pre-wet with Methanol (MeOH).[9]

-

Loading: Dissolve the HCl salt in MeOH and load onto the column. The amine (R-NH

) binds to the sulfonate groups; Cl -

Washing: Flush the column with 3–5 volumes of MeOH. This removes non-basic impurities.[6]

-

Elution: Elute with 2M Ammonia in Methanol (NH

/MeOH) . The excess ammonia displaces the target amine. -

Isolation: Concentrate the eluate. The volatile ammonia evaporates, leaving the pure free base amine.

Quality Control & Validation

Before proceeding to the next synthetic step, validate the conversion.

| Method | Observation Criteria | Pass Criteria |

| 1H NMR (CDCl | Check chemical shift of | Shift Upfield: Protons shift from ~3.0 ppm (salt) to ~2.7 ppm (free base).[2] Disappearance of broad NH |

| Silver Nitrate Test | Dissolve trace product in water; add AgNO | Clear Solution: No precipitate (AgCl) indicates successful removal of Chloride ions. |

| Karl Fischer | Water Content. | < 0.5%: Essential for moisture-sensitive downstream reactions.[1][2] |

Mechanism of Action[11]

Figure 2: The chemical mechanism driving the phase separation.[1][2] The charged salt is water-soluble, while the neutral free base partitions into the organic solvent.[2][6]

Storage Recommendations

References

-

Amine Extraction Principles

-

pKa and Buffer Theory

-

Biological Amines and the Henderson-Hasselbalch Equation, Chemistry LibreTexts.[2] Explains the mathematical basis for pH adjustment (pH > pKa + 2).

-

-

Drying Agents for Amines

-

Burfield, D. R., et al. "Desiccant efficiency in solvent and reagent drying.[2] 5. Amines." Journal of Organic Chemistry. Discusses the incompatibility of CaCl

with amines and recommends KOH or Na

-

-

Solid Phase Extraction (SCX)

-

Purification of Amine Reaction Mixtures, US Patent 2377511A (Historical Context) and modern resin supplier protocols (e.g., Silicycle, Merck).[2]

-

Sources

- 1. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Strategic Assembly of Tetrahydropyran (THP) Scaffolds in Medicinal Chemistry

Introduction: The Privileged Ether

The tetrahydropyran (THP) ring is not merely a linker; it is a pharmacophoric "privileged structure" in modern drug discovery. From the complex marine macrolides (e.g., Halichondrin B, Bryostatin) to blockbuster metabolic drugs like Empagliflozin (Jardiance) and Canagliflozin , the THP core offers unique dipole alignment, metabolic stability superior to carbocycles, and defined vectors for substituent display.

For the medicinal chemist, the challenge lies not in forming the ring, but in controlling the relative stereochemistry (cis/trans relationships) and substituent density around the core. This guide moves beyond textbook etherifications to detail scalable, stereocontrolled protocols for assembling high-value THP scaffolds.

Strategic Method Selection

Do not choose a method based on reagent availability alone. Choose based on the required stereochemistry and substitution pattern.

| Method | Best For... | Key Advantage | Primary Challenge |

| Prins Cyclization | 2,4,6-trisubstituted THPs | Rapid assembly of complexity; high diastereoselectivity (all-equatorial). | Strong acid conditions; limited tolerance of acid-labile groups. |

| Intramolecular Oxa-Michael | 2,6-disubstituted THPs | Access to trans-THPs (kinetic control) or cis-THPs (thermodynamic).[1] | Requires pre-functionalized |

| Silane Reduction of Hemiketals | C-Aryl Glycosides (SGLT2s) | Direct conversion of sugars/lactones to functionalized THP cores. | Regiocontrol during reduction; hydride source selection. |

| Ring-Closing Metathesis (RCM) | Macrocyclic THPs | Formation of large rings or strained systems. | Catalyst cost; removal of Ruthenium impurities. |

Decision Logic for THP Synthesis

Figure 1: Strategic decision tree for selecting the optimal THP synthesis methodology based on target architecture.

Protocol 1: The Acid-Mediated Prins Cyclization

Application: Rapid construction of 2,4,6-trisubstituted tetrahydropyrans with high diastereocontrol (typically favoring the all-equatorial "chair" isomer).

The Mechanistic "Why"

The reaction proceeds via the formation of an oxocarbenium ion intermediate generated from an aldehyde and a homoallylic alcohol. The cyclization is driven by the stability of the chair-like transition state, placing bulky groups in equatorial positions to minimize 1,3-diaxial interactions.

Detailed Protocol

Target: cis,cis-2,6-diaryl-4-halo-tetrahydropyran (versatile intermediate for coupling).

Reagents:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Indium(III) Triflate [In(OTf)₃] (10 mol%) or TMSOTf (trimethylsilyl trifluoromethanesulfonate)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Additive: TMSBr or TMSCl (if halogen incorporation is desired at C4)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the mixture to 0°C.

-

Critical Step: Add the Lewis Acid (e.g., TMSBr, 1.1 equiv) dropwise. If using In(OTf)₃, add as a solid in one portion.

-

Note: Stronger Lewis acids (TiCl₄) favor the 2,4,6-cis product via an internal return mechanism involving the halide.

-

-

Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (stain with anisaldehyde; THPs often stain blue/purple).

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

¹H NMR: Look for the characteristic "double-doublet" of the axial protons at C2 and C6 (typically

3.5–4.5 ppm). A large coupling constant (

Protocol 2: Stereoselective Intramolecular Oxa-Michael Addition

Application: Synthesis of 2,6-disubstituted THPs where the relationship (cis vs. trans) must be strictly controlled.

The Mechanistic "Why"

This reaction involves the conjugate addition of a pendant alcohol to an

-

Kinetic Control (Base): Irreversible deprotonation leads to the trans-THP (via a chair-like transition state where the substituent prefers the pseudo-equatorial position).

-

Thermodynamic Control (Acid/Reversible Base): Reversible conditions allow equilibration to the more stable cis-THP (where both substituents are equatorial).

Detailed Protocol

Target: 2,6-disubstituted THP (Switchable Stereochemistry).[2][3]

Substrate:

A. Kinetic Conditions (Favors trans-THP):

-

Dissolve substrate in THF (0.05 M).

-

Cool to -78°C to suppress reversibility.

-

Add KOtBu (0.1 equiv) or LiHMDS .

-

Stir for 30 min at -78°C. Quench immediately at low temp with acetic acid.

B. Thermodynamic Conditions (Favors cis-THP):

-

Dissolve substrate in EtOH or DCM.

-

Add Camphorsulfonic Acid (CSA) (10 mol%) or stir with DBU at room temperature for extended periods (24-48h).

-

The system will equilibrate to the lower-energy cis-isomer (all-equatorial).

Case Study: SGLT2 Inhibitor Core Synthesis

Context: Gliflozins (e.g., Empagliflozin) are C-aryl glycosides. The core is a glucose-derived THP ring. The critical step is the reduction of the lactol/hemiketal to the ether without reducing the ring oxygen or losing stereochemistry.

Industrial Protocol: Silane Reduction

Reference Grounding: This protocol is adapted from the optimized process chemistry of Empagliflozin [1, 3].

Reaction Scheme: Hemiketal (Lactol) + Et₃SiH + AlCl₃ → C-Aryl Glucoside (THP)

Step-by-Step:

-

Substrate: Start with the fully acetylated or TMS-protected C-aryl lactol (formed via organolithium addition to gluconolactone).

-

Solvent System: Use a mixture of DCM and Acetonitrile (1:1). Acetonitrile coordinates with the Lewis Acid, modulating its reactivity to prevent ring opening.

-

Reagents:

-

Et₃SiH (Triethylsilane): 3.0 equiv (Hydride source).

-

AlCl₃ or BF₃·OEt₂ : 1.5 equiv.

-

-

Execution:

-

Cool solution of lactol and silane to -10°C.

-

Add Lewis Acid dropwise.[4] Caution: Exothermic.

-

The Lewis acid promotes the formation of the oxocarbenium ion, which is intercepted by the hydride from the silane.

-

Stereocontrol: The hydride attacks from the axial face (anomeric effect), resulting in the

-C-aryl glucoside (equatorial aryl group).

-

-

Workup: Quench with ice water. Separation of phases is critical as aluminum salts can form emulsions (use Rochelle's salt if necessary).

Visualization of Pathways

Prins Cyclization Mechanism

Figure 2: Mechanistic flow of the Prins cyclization, highlighting the chair-transition state that dictates stereochemistry.

References

-

Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

-

Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters. [Link][5]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. [Link][1]

-

Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Nucleophilic Substitution Protocols for Oxan-3-yl Ethylamine

Executive Summary & Molecule Profile[1]

Oxan-3-yl ethylamine (IUPAC: 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine) is a versatile heterocyclic building block used to introduce metabolic stability and polarity into lipophilic drug scaffolds. Unlike its carbocyclic analog (ethylcyclohexylamine), the tetrahydropyran (THP) ether oxygen lowers logD and blocks metabolic hotspots, making it a high-value fragment in hit-to-lead optimization.

This guide details the Nucleophilic Substitution workflows for this amine. It specifically addresses the kinetic challenges of N-alkylation (SN2) and Nucleophilic Aromatic Substitution (SNAr) , providing optimized protocols to maximize yield and selectivity.

Chemical Profile

| Property | Data |

| Common Name | Oxan-3-yl ethylamine |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine |

| CAS Number | 98430-09-2 |

| Molecular Weight | 129.20 g/mol |

| pKa (Conjugate Acid) | ~10.5 (Typical for primary aliphatic amines) |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Storage | Hygroscopic; Store under N2 at 2–8°C |

Strategic Analysis: The Nucleophilicity Paradox

Successful substitution with primary aliphatic amines requires navigating the "Polyalkylation Pitfall."

-

The Mechanism: The lone pair on the nitrogen attacks an electrophile (

), displacing a leaving group.[1] -

The Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group. In standard SN2 conditions, this leads to mixtures of secondary, tertiary, and quaternary ammonium salts.

-

The Solution:

-

For SN2 (Alkyl Halides): We must manipulate stoichiometry (excess amine) or sterics, or use specific inorganic bases like Cs2CO3 to modulate deprotonation rates.

-

For SNAr (Aryl Halides): Over-reaction is less common due to steric hindrance and electronic deactivation of the product, making this the preferred route for attaching this amine to drug cores.

-

Workflow Visualization

The following diagram outlines the decision logic and workflow for processing Oxan-3-yl ethylamine.

Figure 1: Decision matrix for selecting the optimal substitution protocol based on electrophile type.

Experimental Protocols

Protocol A: Controlled N-Alkylation (SN2)

Use this for attaching aliphatic chains (e.g., benzyl, ethyl).

Rationale: To prevent over-alkylation, the amine is used in slight excess, and the electrophile is the limiting reagent. Cesium carbonate is used to permit the "Cesium Effect," where the larger cation aids solubility and nucleophilicity in aprotic solvents.

Reagents:

-

Alkyl Halide (R-Br or R-I) (0.8 equiv) (Note: Limiting the electrophile is critical)

-

Cesium Carbonate (Cs2CO3) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) (Optional: Use if R-Cl is the electrophile)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Oxan-3-yl ethylamine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add Cs2CO3 (1.5 equiv). If the alkyl halide is a chloride, add TBAI (0.1 equiv) to facilitate Finkelstein exchange in situ.

-

Electrophile Addition: Dissolve the Alkyl Halide (0.8 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 30 minutes at 0°C.

-

Why? Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LCMS.

-

Checkpoint: If >10% dialkylation is observed, stop immediately.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO3 and Brine. Dry over Na2SO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this for attaching the amine to drug cores (e.g., chloropyrimidines, fluoronitrobenzenes).

Rationale: Primary amines react well with electron-deficient heteroarenes. The reaction is driven by the formation of a stable aromatic system and base scavenging of the generated acid (HCl/HF).

Reagents:

-

Aryl Halide (Ar-Cl/F) (1.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMSO or NMP (polar aprotic is required for SNAr)

Procedure:

-

Dissolution: Dissolve the Aryl Halide (1.0 equiv) in DMSO (0.2 M).

-

Amine Addition: Add Oxan-3-yl ethylamine (1.1 equiv) and DIPEA (2.5 equiv).

-

Reaction:

-

Reactive Substrates (e.g., 2-chloropyrimidine): Stir at RT for 2–4 hours.

-

Unreactive Substrates (e.g., 2-chloropyridine): Heat to 80–100°C for 4–12 hours.

-

-

Workup: Dilute reaction mixture with water (5x volume). Extract with EtOAc (3x).

-

Note: DMSO is difficult to remove. Extensive water washes (5x) are required, or use lyophilization if the product is water-stable.

-

Quality Control & Troubleshooting

Analytical Data Interpretation

| Technique | Expected Signal (Oxan-3-yl ethylamine derivative) |

| 1H NMR | Look for the THP ring protons: Multiplets at 3.0–4.0 ppm (ether protons adjacent to O) and 1.2–1.9 ppm (ring CH2). The ethyl linker protons often appear as quartets/triplets around 2.5–2.8 ppm (N-CH2). |

| LCMS | ESI+ Mode. Expect [M+H]+. Note that secondary amines often ionize better than the starting primary amine. |

| TLC | Stain with Ninhydrin (Primary amine = Red/Purple; Secondary amine = Faint/Different Color) or KMnO4 (Universal). |

Troubleshooting Guide

-

Problem: Significant over-alkylation (Dialkylation) in Protocol A.

-

Fix: Switch to Reductive Amination . React the amine with the corresponding aldehyde using NaBH(OAc)3 in DCE. This is chemically distinct but yields the same N-alkyl bond with 100% mono-selectivity.

-

-

Problem: Low conversion in Protocol B (SNAr).

-

Fix: The aryl halide may not be electron-deficient enough. Add a Lewis Acid catalyst (e.g., ZnBr2, 0.5 equiv) or switch to Buchwald-Hartwig conditions (Pd(OAc)2/BINAP).

-

References

-

Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-3-yl)ethanamine Product Page. (CAS 98430-09-2).[2][4][5] Accessed Oct 2025. Link

- Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

-

Common Organic Chemistry. Nucleophilic Substitution (SN2) Protocols.Link

-

PubChem. Compound Summary: 2-(Oxan-3-yl)ethan-1-amine.[2] National Library of Medicine. Link

- Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. (Context on SNAr usage).

Sources

- 1. youtube.com [youtube.com]

- 2. 2-(Oxan-3-yl)ethan-1-amine | C7H15NO | CID 19101440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Oxolan-3-yl)ethan-1-amine | C6H13NO | CID 21054629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(oxan-3-yl)ethan-1-amine 97% | CAS: 98430-09-2 | AChemBlock [achemblock.com]

- 5. 2-(TETRAHYDRO-2H-PYRAN-3-YL)ETHANAMINE | 98430-09-2 [chemicalbook.com]

Application Note: Solvent Selection & Handling for 2-(Oxan-3-yl)ethan-1-amine HCl

This Application Note and Protocol Guide is designed for researchers utilizing 2-(Oxan-3-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-3-yl)ethanamine HCl) in medicinal chemistry and drug development.

Executive Summary

2-(Oxan-3-yl)ethan-1-amine HCl is a critical building block used to introduce the tetrahydropyran (THP) moiety, a common pharmacophore that improves metabolic stability and lowers lipophilicity (LogP) compared to cyclohexane analogs.

The primary challenge in handling this reagent is its nature as a hydrochloride salt . While the salt form confers stability and prevents oxidation of the amine, it drastically alters solubility. Successful derivatization (e.g., amide coupling, reductive amination) requires a solvent system that either dissolves the salt directly or supports an efficient in situ neutralization to the free base.

Key Recommendation: For standard amide couplings, DMF or DMAc are preferred for homogeneity. For green chemistry applications, 2-Methyltetrahydrofuran (2-MeTHF) with an organic base is the superior alternative to DCM.

Physicochemical Profiling & Solubility Data

The solubility profile of the HCl salt differs significantly from the free amine. The salt is highly polar and ionic, whereas the free amine is a lipophilic organic liquid/oil.

Table 1: Solubility Matrix (25°C)

| Solvent Class | Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Operational Notes |

| Protic Polar | Water | High (>100 mg/mL) | Moderate | Ideal for Schotten-Baumann (biphasic) reactions. |

| Methanol | High | High | Good for storage; unsuitable for many couplings due to ester side-reactions. | |

| Ethanol | Moderate | High | Useful for recrystallization. | |

| Aprotic Polar | DMSO | High | High | Universal solvent; difficult to remove during workup. |

| DMF / DMAc | Good (>50 mg/mL) | High | Gold Standard for homogeneous coupling reactions. | |

| Aprotic Non-Polar | DCM (Dichloromethane) | Poor/Insoluble (Suspension) | High | Requires in situ neutralization (see Protocol A). |

| THF | Poor/Insoluble | High | Poor solubility of salt; excellent for free base. | |

| 2-MeTHF | Poor | High | Green Alternative to DCM/THF. | |

| Non-Polar | Toluene / Hexane | Insoluble | High | Only suitable after free-basing. |

Mechanistic Insight: The "Solubility Switch"

In solvents like DCM or THF, the HCl salt will exist as a suspension. Upon addition of a tertiary amine base (e.g., DIPEA or TEA), a "solubility switch" occurs:

-

Suspension: Amine-HCl (Solid) + Solvent.

-

Neutralization: Amine-HCl + DIPEA

Free Amine (Soluble) + DIPEA-HCl. -

Result: The reaction mixture clears (becomes homogeneous) as the free amine dissolves, or a new fine precipitate forms (DIPEA-HCl), depending on the solvent.

Decision Framework: Solvent Selection

The choice of solvent dictates the reaction setup. Use the following logic flow to select the optimal system.

Figure 1: Decision tree for selecting the reaction solvent based on process requirements.

Detailed Experimental Protocols

Protocol A: Homogeneous Amide Coupling (DMF/DMAc)

Best for: Difficult couplings, sterically hindered partners, or when high dilution is required.

-

Preparation: In a dry vial, dissolve 2-(Oxan-3-yl)ethan-1-amine HCl (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M).

-

Observation: The salt should dissolve completely or form a very fine haze.

-

-

Activation: In a separate vessel, activate the carboxylic acid (1.0–1.2 equiv) with HATU (1.2 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

-

Neutralization & Addition: Add DIPEA (2.0–3.0 equiv) to the amine-HCl solution.

-

Note: Total base must account for neutralizing the HCl salt (1 eq) + activating the reagent.

-

-

Reaction: Add the activated acid solution to the amine solution. Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Green Chemistry Coupling (2-MeTHF)

Best for: Standard synthesis, easier workup, and environmental compliance.

-

Suspension: Suspend 2-(Oxan-3-yl)ethan-1-amine HCl (1.0 equiv) in 2-MeTHF (0.2 M).

-

Visual: The solid will NOT dissolve. This is normal.

-

-

Base Addition: Add DIPEA or NMM (N-methylmorpholine) (2.5 equiv).

-

Mechanism:[1] The mixture may clarify slightly as the free amine is released into the 2-MeTHF, but the DIPEA.HCl salt may precipitate out.

-

-

Coupling: Add the carboxylic acid (1.1 equiv) and coupling reagent (e.g., T3P® in EtOAc or EDC/HOBt).

-

Reaction: Stir vigorously. The reaction rate depends on the phase transfer of the free amine into the solution.

-

Workup: 2-MeTHF is immiscible with water. Wash the reaction mixture directly with water/brine. No solvent swap is needed.

Protocol C: Free Base Isolation (Biphasic Extraction)

Best for: Reactions strictly requiring non-polar solvents (e.g., Toluene) or catalysts sensitive to amine salts.

-

Dissolution: Dissolve the HCl salt in minimal Water (approx. 3 mL per gram).

-

Basification: Cool to 0°C. Add 2M NaOH or K₂CO₃ solution until pH > 12.

-

Extraction: Extract 3x with DCM or EtOAc .

-

Note: The THP ether oxygen increases water solubility slightly compared to purely alkyl amines. Ensure thorough extraction (3-4 times).

-

-

Drying: Dry combined organics over anhydrous K₂CO₃ (preferred over MgSO₄ to minimize acid traces).

-

Concentration: Evaporate solvent carefully (the free amine may be semi-volatile). Use the resulting oil immediately.

Troubleshooting & Optimization

Handling Hygroscopicity

Amine HCl salts containing ether linkages (like the THP ring) can be hygroscopic.

-

Symptom: The white powder becomes sticky or clumps during weighing.

-

Fix: Store the reagent in a desiccator. If clumping occurs, dry in a vacuum oven at 40°C over P₂O₅ overnight before use to ensure accurate stoichiometry.

Stoichiometry Traps

A common failure mode in Protocol A/B is under-basing.

-

The Trap: Researchers often calculate base equivalents based on the reaction mechanism (e.g., 1 eq for acid activation) but forget the 1 eq required to neutralize the HCl salt.

-

The Fix: Always use at least 2.5 to 3.0 equivalents of base when starting with the HCl salt.

-

1.0 eq to neutralize the amine-HCl.

-

1.0 eq to neutralize the acid (during activation).

-

0.5–1.0 eq excess to drive the reaction.

-

Diagram: Reaction Workflow (Protocol B)

Figure 2: Workflow for green amide coupling using 2-MeTHF, highlighting the critical neutralization step.

References

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

-

MacMillan, D. S., et al. (2013). "Replacement of Dichloromethane in Medicinal Chemistry Applications." Green Chemistry. Link

-

Pacek, A. W., et al. (2012). "Solubility of Amine Salts in Organic Solvents." Journal of Chemical & Engineering Data. Link (General reference for amine salt solubility principles).

Sources

Microwave-assisted synthesis using 2-(Tetrahydro-2H-pyran-3-yl)ethanamine

Application Note: Microwave-Assisted Synthesis Using 2-(Tetrahydro-2H-pyran-3-yl)ethanamine

Executive Summary

This guide details the microwave-assisted utilization of 2-(Tetrahydro-2H-pyran-3-yl)ethanamine (CAS: 98430-09-2), a versatile building block in medicinal chemistry. The tetrahydropyran (THP) moiety serves as a metabolically stable, polar ether scaffold that lowers lipophilicity (LogP) compared to carbocyclic analogs, improving the pharmacokinetic profile of drug candidates.

Microwave-assisted organic synthesis (MAOS) is the preferred modality for derivatizing this amine due to its ability to overcome the activation energy barriers of nucleophilic attacks and condensation reactions while minimizing thermal degradation of the ether ring. This note provides validated protocols for Amide Coupling and Nucleophilic Aromatic Substitution (S_NAr) , supported by mechanistic insights and optimization workflows.

Chemical Profile & Reactivity

-

Compound: 2-(Tetrahydro-2H-pyran-3-yl)ethanamine[1]

-

CAS: 98430-09-2[1]

-

Structure: Primary aliphatic amine attached via an ethyl linker to the C3 position of a saturated oxygen heterocycle.

-

pKa (Calculated): ~10.5 (Typical for primary aliphatic amines).

-

Stability Note: The THP ring is generally stable under basic and neutral conditions. However, strong acidic conditions at high temperatures (>150°C) in the microwave should be avoided to prevent potential ether cleavage or ring-opening side reactions.

Methodology A: Rapid Amide Coupling (Lead Optimization)

Rationale: Direct amidation of carboxylic acids is the most frequent reaction in lead optimization. Conventional thermal heating often requires prolonged reflux, leading to potential racemization of chiral acids or decomposition. Microwave irradiation accelerates the formation of the active ester intermediate and its subsequent collapse by the amine nucleophile.

Validated Protocol:

| Component | Reagent/Condition | Specification |

| Substrate A | Carboxylic Acid (R-COOH) | 1.0 equiv |

| Substrate B | 2-(Tetrahydro-2H-pyran-3-yl)ethanamine | 1.2 equiv |

| Coupling Agent | HATU or T3P (50% in EtOAc) | 1.5 equiv |

| Base | DIPEA (Diisopropylethylamine) | 3.0 equiv |

| Solvent | DMF or DMA (Dimethylacetamide) | Concentration: 0.1 – 0.2 M |

| MW Temp | 60°C – 80°C | Fixed Temperature Mode |

| MW Time | 10 – 20 minutes | Hold Time |

Step-by-Step Workflow:

-

Dissolution: In a microwave-transparent vial (e.g., 2-5 mL borosilicate), dissolve the Carboxylic Acid (1.0 eq) in DMF.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 2 minutes to form the activated O-azabenzotriazole ester.

-

Addition: Add 2-(Tetrahydro-2H-pyran-3-yl)ethanamine (1.2 eq). Cap the vial with a PTFE-lined septum.[2]

-

Irradiation: Place in the microwave reactor. Ramp to 80°C over 2 minutes; hold for 15 minutes .

-

Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt/byproducts) and brine. Dry over Na₂SO₄.[3]

Mechanistic Insight: Microwave dielectric heating efficiently couples with the polar solvent (DMF/DMA), creating localized superheating. This drives the nucleophilic attack of the amine on the activated ester faster than the background hydrolysis rate, significantly boosting yield compared to room temperature stirring.

Methodology B: Nucleophilic Aromatic Substitution (S_NAr)

Rationale: The primary amine of the ethyl-THP scaffold acts as a nucleophile to displace halides on heteroaryl cores (e.g., chloropyrimidines, fluoropyridines). These reactions are often sluggish thermally due to electronic deactivation or steric hindrance. MAOS is transformative here, allowing reactions to proceed in minutes at 120–150°C that would otherwise require days of reflux.

Validated Protocol:

| Component | Reagent/Condition | Specification |

| Electrophile | Heteroaryl Halide (Ar-Cl/F) | 1.0 equiv |

| Nucleophile | 2-(Tetrahydro-2H-pyran-3-yl)ethanamine | 1.2 – 1.5 equiv |

| Base | DIPEA or K₂CO₃ | 2.0 – 3.0 equiv |

| Solvent | DMSO, NMP, or EtOH | Concentration: 0.2 – 0.5 M |

| MW Temp | 120°C – 150°C | Fixed Temperature Mode |

| MW Time | 10 – 30 minutes | Hold Time |

Step-by-Step Workflow:

-

Preparation: Combine the Heteroaryl Halide and the Amine in the microwave vial.

-

Solvent/Base: Add DMSO (high microwave absorber) and DIPEA. If using K₂CO₃, ensure fine suspension.

-

Irradiation: Ramp to 130°C (standard starting point). Hold for 20 minutes .

-

Note: If the aryl halide is electron-rich (deactivated), increase temp to 160°C.

-

-

Monitoring: Check LCMS. If incomplete, irradiate for an additional 10 minutes.

-

Work-up: Pour reaction mixture into water to precipitate the product or extract with EtOAc/DCM.

Process Optimization & Logic

The following diagram illustrates the decision matrix for optimizing reactions with this specific amine building block.

Figure 1: Iterative optimization workflow for microwave-assisted synthesis using tetrahydropyran-amines.

Reaction Mechanism Visualization

The diagram below details the Amide Coupling pathway, highlighting where microwave energy (Dielectric Heating) impacts the transition states.

Figure 2: Mechanistic pathway of amide coupling. Microwave irradiation lowers the activation energy for the nucleophilic attack on the activated ester.

References

-

Microwave-Assisted Organic Synthesis (General Principles)

-

Microwave Amide Coupling Protocols

- Santagada, V., et al. (2009). Microwave-assisted synthesis of amide bonds. Current Medicinal Chemistry, 16(1), 1-19.

-

Microwave S_NAr Reactions

- Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported ligands and metal complexes by microwave-assisted synthesis. Organic Letters, 5(22), 4117-4120.

-